

Spectroscopic Profile of 2-(3-Oxobutyl)cyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

Cat. No.: B8776333

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(3-Oxobutyl)cyclohexanone**, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(3-Oxobutyl)cyclohexanone** (Molecular Formula: C₁₀H₁₆O₂, Molecular Weight: 168.23 g/mol).[1][2][3]

¹H NMR Data (Predicted)

Note: Experimental ¹H NMR data for **2-(3-Oxobutyl)cyclohexanone** is not readily available in public databases. The following data is predicted based on standard chemical shift values and analysis of similar structures.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4 - 2.2	m	4H	-CH ₂ -C(=O)- (cyclohexanone ring)
~2.15	s	3H	-C(=O)-CH ₃
~2.7 - 2.5	t	2H	-CH ₂ -C(=O)-CH ₃
~2.0 - 1.5	m	7H	Cyclohexanone ring protons

¹³C NMR Data

Note: The availability of ¹³C NMR data is indicated in databases such as PubChem and SpectraBase.[\[1\]](#) The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Chemical Shift (ppm)	Carbon Type
~212	C=O (cyclohexanone)
~208	C=O (butyl chain)
~50	CH (cyclohexanone, C2)
~42	CH ₂ (cyclohexanone, C6)
~30	CH ₃ (acetyl group)
~40	CH ₂ (butyl chain, adjacent to C=O)
~28	CH ₂ (butyl chain)
~32, 25, 27	CH ₂ (cyclohexanone ring)

IR Spectroscopy Data

Note: An experimental IR spectrum for **2-(3-Oxobutyl)cyclohexanone** is not readily available. The following characteristic absorption bands are predicted based on the functional groups

present and comparison with the known spectrum of cyclohexanone.[\[4\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2930, ~2860	Strong	C-H stretching (alkane)
~1715	Strong	C=O stretching (cyclohexanone)
~1710	Strong	C=O stretching (ketone, butyl chain)
~1450	Medium	CH ₂ scissoring
~1365	Medium	CH ₃ bending

Mass Spectrometry (GC-MS) Data

Note: Mass spectrometry data is available through databases like PubChem, provided by NIST.

[\[1\]](#) The following represents a summary of the expected fragmentation pattern.

m/z	Relative Intensity (%)	Possible Fragment Ion
168	Moderate	[M] ⁺ (Molecular Ion)
111	High	[M - C ₃ H ₅ O] ⁺
98	High	[C ₆ H ₁₀ O] ⁺ (Cyclohexanone)
83	Moderate	[C ₆ H ₁₁] ⁺
70	Moderate	[C ₄ H ₆ O] ⁺
55	High	[C ₄ H ₇] ⁺
43	Very High	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

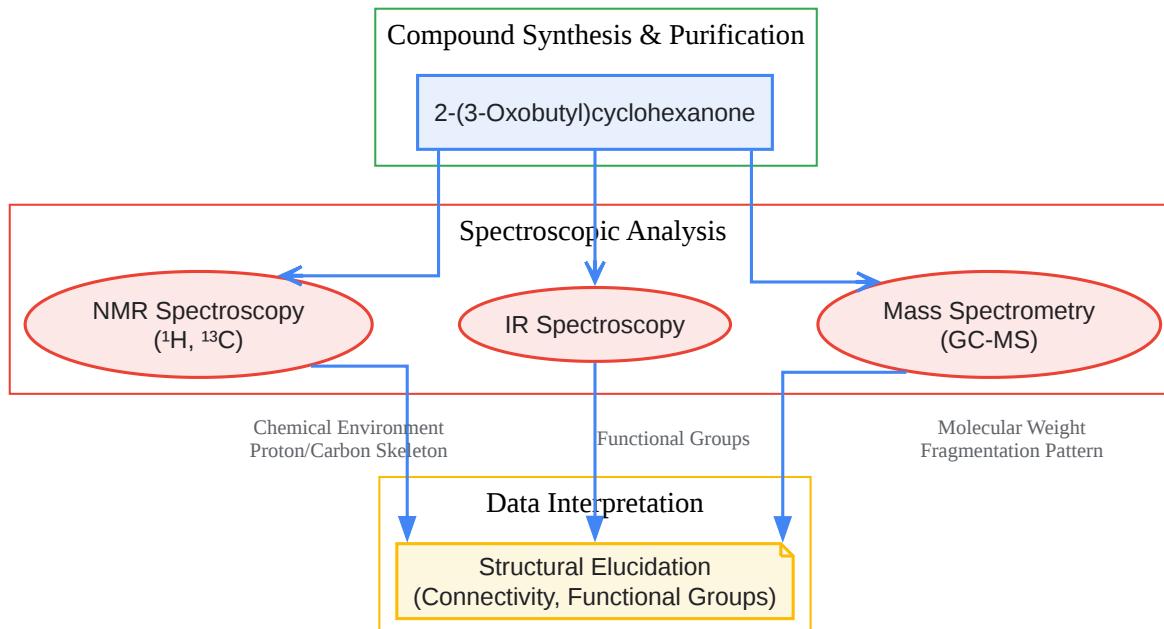
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 10-20 mg of **2-(3-Oxobutyl)cyclohexanone** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- Instrumentation: Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, place a drop of the neat compound between two NaCl or KBr plates to form a thin film. For a solid sample, dissolve it in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.[\[5\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
- Background Correction: Perform a background scan of the empty sample holder to subtract atmospheric and instrumental interferences.


Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **2-(3-Oxobutyl)cyclohexanone** in a volatile organic solvent such as dichloromethane or ethyl acetate.[\[6\]](#)[\[7\]](#)
- GC Conditions:

- Injector: Use a split/splitless injector at a temperature of approximately 250°C.
- Column: A nonpolar capillary column (e.g., DB-5ms) is suitable.
- Oven Program: A temperature ramp is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is standard.[\[8\]](#)
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(3-Oxobutyl)cyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **2-(3-Oxobutyl)cyclohexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(3-Oxobutyl)cyclohexanone | C10H16O2 | CID 539006 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-(3-Oxobutyl)cyclohexanone | 26942-62-1 | Benchchem [benchchem.com]

- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. memphis.edu [memphis.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-(3-Oxobutyl)cyclohexanone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8776333#spectroscopic-data-for-2-3-oxobutyl-cyclohexanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com